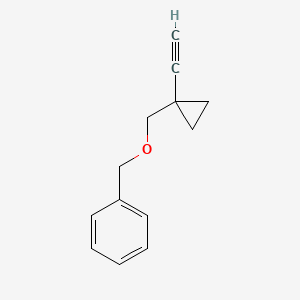

(((1-Ethynylcyclopropyl)methoxy)methyl)benzene

Description

BenchChem offers high-quality (((1-Ethynylcyclopropyl)methoxy)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((1-Ethynylcyclopropyl)methoxy)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(1-ethynylcyclopropyl)methoxymethylbenzene |

InChI |

InChI=1S/C13H14O/c1-2-13(8-9-13)11-14-10-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |

InChI Key |

HMSOORDMPYRFMI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CC1)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's chemical properties and stability is paramount for its successful progression from discovery to a viable therapeutic agent.[1] This guide provides a comprehensive technical overview of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, a unique molecule incorporating a strained cyclopropane ring, a reactive terminal alkyne, and a benzyl ether linkage. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to predict its behavior and outlines a robust strategy for its stability assessment. The insights and protocols herein are designed to be a valuable resource for scientists working with this and structurally related compounds.

Molecular Structure and Physicochemical Properties

(((1-Ethynylcyclopropyl)methoxy)methyl)benzene, with the molecular formula C13H14O, possesses a distinct architecture that dictates its chemical reactivity and physical characteristics.[2]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | PubChem[2] |

| Molecular Formula | C13H14O | PubChem[2] |

| IUPAC Name | (((1-ethynylcyclopropyl)methoxy)methyl)benzene | PubChem[2] |

| SMILES | C#CC1(CC1)COCC2=CC=CC=C2 | PubChem[2] |

| Complexity | 225 | PubChem[2] |

The structure features three key functional groups that are critical to its chemical behavior:

-

1-Ethynylcyclopropane Moiety: The highly strained three-membered cyclopropane ring is a significant source of potential reactivity.[3] Ring strain can make the molecule susceptible to reactions that lead to ring-opening. The terminal alkyne (ethynyl group) is a site of high electron density, making it prone to addition reactions and potential metal-catalyzed couplings.[4]

-

Benzyl Ether Linkage: Benzyl ethers are common protecting groups for alcohols in organic synthesis due to their general stability under a range of conditions.[5][6][7] They are known to be stable in both acidic and basic media but are susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.[5][8]

-

Aromatic Benzene Ring: The benzene ring provides a hydrophobic character to the molecule and can influence the reactivity of the benzylic position.

Predicted Chemical Reactivity and Potential Degradation Pathways

The combination of the strained cyclopropane, the reactive alkyne, and the benzyl ether suggests several potential degradation pathways that must be investigated to establish the intrinsic stability of the molecule.[9][10]

Acidic and Basic Hydrolysis

-

Benzyl Ether Cleavage: While generally stable, strong acidic conditions (e.g., concentrated HCl or H2SO4) could potentially lead to the cleavage of the benzyl ether bond, yielding 1-ethynylcyclopropyl)methanol and benzyl alcohol or related benzyl species.[9]

-

Cyclopropane Ring Opening: The high ring strain of the cyclopropane ring may make it susceptible to acid-catalyzed ring-opening, particularly in the presence of nucleophiles. This could lead to a variety of rearranged and addition products.

-

Alkyne Hydration: Under acidic conditions, the terminal alkyne could undergo hydration to form a methyl ketone derivative.

Under basic conditions, the benzyl ether is expected to be largely stable.[5] The primary concern would be any potential reactions involving the terminal alkyne, such as deprotonation if a sufficiently strong base is used, although this is unlikely under typical hydrolytic stress conditions.

Oxidative Degradation

The molecule possesses several sites susceptible to oxidation:

-

Benzylic Position: The benzylic carbon is prone to oxidation, which could lead to the formation of a benzoic acid derivative after cleavage of the ether linkage.

-

Alkyne: The triple bond can be cleaved by strong oxidizing agents, potentially leading to the formation of carboxylic acids.

-

Ether Linkage: Ethers can be oxidized to form hydroperoxides, which are unstable and can decompose further.

Photolytic Degradation

The aromatic ring can absorb UV light, which may lead to photolytic degradation. Potential pathways include radical-mediated cleavage of the benzyl ether bond or reactions involving the cyclopropane ring.

Thermal Degradation

At elevated temperatures, the molecule's stability will be challenged. The strained cyclopropane ring may undergo thermal rearrangement or fragmentation. The ether linkage could also be susceptible to thermal cleavage.

A Strategic Approach to Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][9][10] A comprehensive forced degradation study for (((1-Ethynylcyclopropyl)methoxy)methyl)benzene should be designed to investigate the potential degradation pathways outlined above.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key forced degradation experiments.

Protocol 1: Acidic and Basic Hydrolysis

-

Preparation: Prepare a stock solution of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M hydrochloric acid.

-

Basic Stress: To another series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M sodium hydroxide.

-

Control: Prepare a control sample with the stock solution and an equal volume of purified water.

-

Incubation: Place the vials in a controlled temperature environment (e.g., 60°C) and protect them from light.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the samples with mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a stock solution as described in Protocol 1.

-

Oxidative Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 3% hydrogen peroxide.

-

Control: Prepare a control sample with the stock solution and an equal volume of purified water.

-

Incubation: Keep the vials at room temperature, protected from light.

-

Sampling and Analysis: Follow steps 6 and 8 from Protocol 1.

Protocol 3: Thermal Degradation

-

Preparation: Place a known amount of the solid compound in a vial.

-

Thermal Stress: Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Sampling: At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent.

-

Analysis: Analyze the resulting solution by HPLC.

Protocol 4: Photolytic Degradation

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a photostability chamber. Prepare a dark control by wrapping a similar vial in aluminum foil.

-

Photolytic Stress: Expose the samples to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Sampling and Analysis: At the end of the exposure, analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[9] This method must be able to separate the parent compound from all potential degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for acidic and basic analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | Start at 30% B, ramp to 90% B over 20 min | A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection at 254 nm is suitable for the aromatic ring. MS detection is critical for identifying the mass of degradation products. |

Logical Framework for Degradation Pathway Elucidation

The identification of degradation products is essential for understanding the stability of the molecule. The following diagram illustrates the logical process for elucidating degradation pathways.

Caption: Logical Framework for Degradation Pathway Elucidation.

Conclusion

References

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 47-57.

- Singh, R., & Kumar, R. (2018). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-20.

- Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

PubChem. (n.d.). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

- Wasserman, H. H., & DeSimone, R. W. (1995). The Chemistry of Cyclopropanes. Chemical Reviews, 95(5), 1261-1286.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- Charette, A. B. (2004).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6746-94-7: Cyclopropylacetylene | CymitQuimica [cymitquimica.com]

- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

Literature review of 1-ethynylcyclopropyl benzyl ether derivatives in organic synthesis

The following technical guide details the synthesis, reactivity, and application of 1-ethynylcyclopropyl benzyl ether derivatives . This document is structured for senior researchers and drug discovery chemists, focusing on the strategic utility of this strained motif in accessing complex polycyclic scaffolds.

Executive Summary

The 1-ethynylcyclopropyl benzyl ether motif represents a high-energy structural singularity combining ring strain (~27.5 kcal/mol), a propargylic ether functionality, and a latent carbocation trigger. Unlike simple alkynes, this scaffold serves as a "spring-loaded" precursor. Under

Synthesis of the Core Scaffold

The construction of the 1-ethynylcyclopropyl benzyl ether core requires a sequence that installs the strained ring while preserving the sensitive alkyne. The most reliable route proceeds via the Kulinkovich reaction or direct nucleophilic addition to cyclopropyl ketones, followed by mild benzylation.

Synthetic Route Workflow

The following diagram illustrates the primary synthetic pathway and the critical divergence points for derivative generation.

Caption: Figure 1. Convergent synthetic pathways accessing the 1-ethynylcyclopropyl benzyl ether core. The direct addition to cyclopropyl ketones is preferred for scale.

Detailed Protocol: Benzylation of 1-Ethynylcyclopropanol

Context: The tertiary alcohol is sterically hindered and the ethynyl group is sensitive to strong bases at elevated temperatures. The following protocol ensures high yield without polymerization.

Reagents:

-

1-Ethynylcyclopropan-1-ol (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Tetrabutylammonium iodide (TBAI, 0.05 equiv - Catalyst)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Charge with NaH (1.2 equiv) and wash twice with dry pentane to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend NaH in anhydrous THF (0.2 M relative to substrate).

-

Deprotonation: Cool the suspension to 0°C. Add 1-ethynylcyclopropan-1-ol dropwise via syringe over 15 minutes. Evolution of

gas will be observed. Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete alkoxide formation. -

Alkylation: Cool back to 0°C. Add TBAI (catalytic) followed by the dropwise addition of Benzyl Bromide (1.1 equiv).

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting alcohol ( -

Workup: Quench carefully with saturated

at 0°C. Extract with -

Purification: Flash column chromatography on silica gel (neutralized with 1%

to prevent acid-catalyzed rearrangement) eluting with 100% Hexanes

Reactivity Profile: Gold(I)-Catalyzed Divergence

The 1-ethynylcyclopropyl benzyl ether is a "chameleon" substrate. Its reactivity under Gold(I) catalysis depends heavily on the catalyst ligand environment and the presence of external nucleophiles.

Mechanism A: Ring Expansion (The Toste-Type Rearrangement)

Upon coordination of

-

Outcome: Formation of alkylidenecyclobutenes or, in the presence of water/alcohols, alkylidenecyclobutanones.

-

Role of Benzyl Ether: Unlike the free alcohol which forms a ketone directly, the benzyl ether stabilizes the intermediate cationic species, potentially leading to 1-benzyloxy-cyclobutenes .

Mechanism B: 1,5-Hydride Shift (The Propargyl Ether Pathway)

Because the cyclopropyl carbon is propargylic, the benzyl ether moiety can participate in a 1,5-hydride shift.

-

Mechanism:

activates alkyne -

Outcome: Access to Indene derivatives or Allenes .

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways accessible from this single precursor.

Caption: Figure 2. Divergent Gold(I)-catalyzed pathways. Path A dominates in standard solvents; Path B is favored with electron-rich benzyl groups.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key transformations of 1-ethynylcyclopropyl ethers as reported in authoritative literature.

| Substrate Variant | Catalyst System | Conditions | Major Product | Yield | Ref |

| 1-Ethynylcyclopropanol | DCM, RT, 15 min | Alkylidenecyclobutanone | 92% | [1] | |

| 1-Ethynylcyclopropyl Benzyl Ether | DCE, 60°C | Cyclobutenyl Ether | 78% | [2] | |

| Propargyl Benzyl Ether | DCM, RT | Allenyl Benzyl Ether | 85% | [3] | |

| 1-Allenylcyclopropanol | DCM, -30°C | Vinyl-Cyclobutanone (ee 89%) | 88% | [4] |

Experimental Protocol: Gold-Catalyzed Ring Expansion

Objective: Conversion of 1-ethynylcyclopropyl benzyl ether to the corresponding cyclobutene derivative.

Safety: Gold catalysts are expensive but generally non-toxic; however,

-

Catalyst Activation: In a glovebox or under Argon, mix

(2 mol%) and -

Filtration (Optional): For kinetic studies, filter through a Celite plug under inert atmosphere to remove AgCl. For synthesis, the suspension can often be used directly.

-

Substrate Addition: Dissolve 1-ethynylcyclopropyl benzyl ether (1.0 equiv) in DCM (0.2 M). Add this solution to the catalyst mixture at Room Temperature.

-

Monitoring: The reaction is typically fast (< 1 hour). Monitor by TLC for the disappearance of the starting material.

-

Quench: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst. Elute with

. -

Isolation: Concentrate the filtrate under reduced pressure. The product is often volatile; avoid high vacuum for extended periods.

References

-

Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols. Journal of the American Chemical Society. [Link]

-

Zhang, J., & Schmalz, H.-G. (2006).[2] Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Dubé, P., & Toste, F. D. (2006). Gold(I)-Catalyzed [1,3]-Rearrangement of Propargyl Vinyl Ethers. Journal of the American Chemical Society. [Link]

-

Klein, M., & Krause, N. (2008). Gold-Catalyzed Cycloisomerization of Functionalized 1,n-Enynes. Beilstein Journal of Organic Chemistry. [Link]

-

Poon, K. W. C., & Dudley, G. B. (2006).[3] Mix-and-Heat Benzylation of Alcohols Using a Pyridinium Salt. Journal of Organic Chemistry. [Link]

Sources

- 1. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]

- 3. Benzyl Ethers [organic-chemistry.org]

Reactivity Profile of Terminal Alkynes in Cyclopropyl Methyl Ether (CPME)

Executive Summary: The Hydrophobic Ether Paradigm

The Shift from THF to CPME in Alkyne Chemistry

For decades, Tetrahydrofuran (THF) has been the default solvent for terminal alkyne functionalization due to its high polarity and ability to solvate lithium cations. However, THF suffers from critical liabilities: peroxide formation, high water miscibility (complicating workup), and instability toward strong bases at elevated temperatures (ring-opening polymerization).

Cyclopropyl Methyl Ether (CPME) represents a paradigm shift. It is not merely a "green" alternative but a technically superior medium for terminal alkynes (

Solvent Architecture & Solvation Physics

To understand alkyne reactivity in CPME, one must understand the solvent's steric environment. Unlike the planar structure of THF, CPME possesses a bulky cyclopropyl group adjacent to the ether oxygen.

The Steric Hinderance Factor

The "cone angle" of solvation in CPME is significantly tighter than in THF. This results in:

-

Weaker Lewis Basicity: CPME coordinates less strongly to hard cations (

, -

Higher Stability: The steric bulk protects the

-protons from abstraction by strong bases (e.g.,

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference in stabilizing a Lithium Acetylide species in THF versus CPME.

Figure 1: Comparative solvation of Lithium Acetylides. CPME promotes tight ion pairing due to steric hindrance, necessitating modified protocols (e.g., higher temp) but offering greater stability.

Metallation Profile: Deprotonation of Terminal Alkynes

The most critical step in alkyne functionalization is the generation of the metal acetylide (

Stability of n-Butyllithium (n-BuLi)

In THF,

-

Implication: You can perform lithiations of sterically hindered alkynes or those with high

values at room temperature or mild heat without destroying the solvent or reagent.

Aggregation and Co-Solvents

Because CPME is a weaker donor, organolithiums form higher-order aggregates (tetramers/hexamers).

-

Challenge: Slower deprotonation kinetics compared to THF.

-

Solution: For difficult substrates, add a stoichiometric amount of TMEDA (N,N,N',N'-tetramethylethylenediamine). This breaks the aggregates while maintaining the safety profile of CPME.

| Parameter | THF Protocol | CPME Protocol | Advantage of CPME |

| Max Temp (n-BuLi) | -78°C to 0°C | -20°C to +40°C | Kinetic acceleration via heat |

| Solvent Drying | Distillation (Na/Benzophenone) | Azeotropic Distillation | Safer, scalable drying |

| Workup | Extraction (Emulsions common) | Phase Separation | Instant layer separation (Hydrophobic) |

Catalytic Transformations: Sonogashira & Click Chemistry

The Azeotropic Sonogashira Coupling

Standard Sonogashira couplings require dry conditions. CPME forms a heterogeneous azeotrope with water (84% CPME / 16% Water). This allows for in-situ drying of the reaction mixture prior to catalyst addition, a feature impossible with THF.

Mechanism Optimization: The high boiling point of CPME (106°C) allows the reaction to be driven to completion faster than in THF (66°C), particularly for electron-deficient aryl halides.

CuAAC (Click Chemistry) in CPME

While "Click" chemistry is often associated with aqueous conditions, many drug-like alkynes are insoluble in water. CPME acts as a "Goldilocks" solvent:

-

It dissolves hydrophobic organic azides and alkynes.

-

It does not chelate Copper(I) strongly, leaving the metal open for alkyne coordination (unlike acetonitrile or DMSO which can compete).

Experimental Protocols

Protocol A: High-Temperature Lithiation & Trapping

Use this for sterically hindered terminal alkynes where standard THF protocols fail to achieve full conversion.

Reagents:

-

Terminal Alkyne (10 mmol)

-

CPME (anhydrous, 20 mL)

- -BuLi (2.5 M in hexanes, 10.5 mmol)

-

Electrophile (e.g., aldehyde or ketone, 10 mmol)

Workflow:

-

Setup: Charge a flame-dried flask with Terminal Alkyne and CPME under Argon.

-

Drying (Optional but Recommended): Distill off ~2 mL of CPME/water azeotrope if the alkyne is hygroscopic.

-

Deprotonation: Add

-BuLi dropwise at 0°C (Note: No need for -78°C). -

Aging: Warm to 25°C (or up to 40°C for unreactive alkynes) and stir for 30 mins.

-

Checkpoint: Solution should remain clear/yellow. Darkening indicates decomposition (rare in CPME).

-

-

Reaction: Cool to 0°C, add Electrophile. Warm to RT.

-

Workup: Add water. Stop agitation.

Protocol B: "Green" Sonogashira Coupling

Designed for scale-up with minimal waste.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

- (2 mol%)

-

CuI (1 mol%)

- (2.0 equiv)

-

CPME (5 mL/mmol)

Workflow:

-

Azeotropic Dry: Dissolve Aryl Halide and Alkyne in CPME. Distill off 10% of solvent volume to remove trace water.

-

Catalysis: Cool to RT. Add

, Pd, and Cu catalysts. -

Heating: Heat to 80°C .

-

Note: CPME's low vapor pressure prevents pressure buildup, unlike THF at this temp.

-

-

Extraction: Add water/brine. Phase separate. Crystallize product directly from CPME by cooling (if applicable), or evaporate.

Decision Logic: When to Use CPME?

Use the following logic flow to determine if CPME is the correct solvent for your alkyne transformation.

Figure 2: Decision Matrix for Solvent Selection. CPME is favored for high-temperature metallation and processes requiring simplified aqueous workups.

References

-

Zeon Corporation. (2023).[5] Cyclopentyl Methyl Ether (CPME) Technical Data Sheet. Zeon Corp. [Link]

-

Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.[2][5][4][6] Organic Process Research & Development, 11(2), 251–258. [Link]

-

Kobayashi, S., et al. (2013). CPME as a Green Solvent for Organic Synthesis.[2][3][6] Asian Journal of Organic Chemistry, 2(10), 808. [Link]

-

Capriati, V., et al. (2014). Recent Advances in the Use of CPME in Organometallic Chemistry. ChemSusChem, 7, 1269. [Link]

Sources

The High-Energy Linker: Thermodynamic and Kinetic Profiling of Cyclopropyl Benzyl Ethers

Topic: Thermodynamic Strain Energy of the Cyclopropyl Ring in Benzyl Ether Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The cyclopropyl benzyl ether motif represents a unique intersection of high thermodynamic potential energy (~27.5 kcal/mol ring strain) and tunable chemical reactivity. In drug discovery, this structural unit serves two distinct roles: as a rigid, bioisosteric replacement for ethyl or isopropyl ethers to improve metabolic stability, or as a "spring-loaded" electrophile designed for specific target engagement.

This guide analyzes the thermodynamic strain energy (SE) inherent to the cyclopropyl ring within this specific ether linkage, delineates the electronic interactions between the ether oxygen and the "Walsh orbitals" of the ring, and provides validated protocols for synthesis and stability assessment.

Part 1: Thermodynamic Foundations

The Physics of Strain

The cyclopropyl ring is the most strained saturated cycle in organic chemistry. In benzyl ether derivatives, this strain is not merely a static property but the driving force for both metabolic clearance and chemical reactivity.

Strain Energy Components: The total strain energy (SE) of the cyclopropyl moiety is approximately 27.5 kcal/mol (115 kJ/mol) .[1] This is composed of:

-

Angle Strain (Baeyer Strain): The internuclear bond angle is 60°, deviating significantly from the ideal tetrahedral angle of 109.5°.[2]

-

Torsional Strain (Pitzer Strain): The planar conformation forces all adjacent C-H bonds into an eclipsed arrangement.

Electronic Modulation by the Ether Oxygen

In cyclopropyl benzyl ethers, the oxygen atom is not a passive linker. It exerts a profound electronic effect on the ring's stability through

-

Walsh Orbitals: The C-C bonds of cyclopropane have high

-character (approx. -

The Interaction: The lone pair on the ether oxygen (

) aligns with the antibonding Walsh orbitals (

Comparative Energetics Data

The following table contrasts the thermodynamic parameters of the cyclopropyl moiety against relevant analogs to contextualize the "spring-loaded" nature of these derivatives.

| Structural Motif | Strain Energy (kcal/mol) | Hybridization (C-C) | Dominant Reactivity Mode |

| Cyclopropane | 27.5 | Electrophilic addition / Radical opening | |

| Cyclobutane | 26.5 | Ring expansion | |

| Oxirane (Epoxide) | 27.3 | Nucleophilic ring opening | |

| Cyclopropyl Ether | ~28.0* | Modified Walsh | Acid-catalyzed ketalization |

*Note: Oxygen substitution slightly increases calculated strain due to electronic repulsion, though kinetic barriers to opening may vary.

Part 2: Reactivity & Stability Profiles

The "Two-Trigger" Decomposition Mechanism

Cyclopropyl benzyl ethers are susceptible to two primary decomposition pathways, driven by the release of ring strain and the stability of the benzyl cation.

Pathway A: Acid-Catalyzed Ring Opening

Protonation of the ether oxygen activates the ring. The strain energy lowers the activation barrier for C-O bond cleavage or C-C ring scission.

-

Outcome: Formation of propanal derivatives (via cyclopropanol tautomerization).

Pathway B: Benzyl Cation Extrusion

Under

-

Outcome: Release of cyclopropanol (unstable)

Propanal + Benzyl alcohol/halide.

Visualization: Electronic & Metabolic Pathways

The following diagram illustrates the orbital interactions and the metabolic "radical clock" mechanism relevant to drug design.

Caption: Electronic stabilization of the strained ring (left) vs. the rapid radical-mediated ring opening observed during metabolic oxidation (right).

Part 3: Experimental Protocols

Synthesis: The Simmons-Smith Protocol

Direct alkylation of cyclopropanol is difficult due to its instability. The most robust method for accessing cyclopropyl benzyl ethers is the cyclopropanation of benzyl vinyl ether .

Mechanism: Concerted transfer of methylene from a zinc-carbenoid species.[3]

Protocol:

-

Reagents: Benzyl vinyl ether (1.0 eq), Diethylzinc (Et₂Zn, 1.1 eq), Diiodomethane (CH₂I₂, 1.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Procedure:

-

Cool a solution of benzyl vinyl ether in DCM to 0°C under Argon.

-

Add Et₂Zn (1.0 M in hexanes) dropwise. Caution: Pyrophoric.

-

Add CH₂I₂ dropwise. A white precipitate (ZnI₂) will form.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Slowly add saturated aqueous NH₄Cl.

-

-

Purification: Extract with DCM, wash with Na₂S₂O₃ (to remove iodine), dry over MgSO₄. Purify via silica gel chromatography (add 1% Et₃N to eluent to prevent acid-catalyzed ring opening on silica).

Self-Validating Stability Assay (NMR Kinetics)

To determine the specific lability of your derivative, perform a kinetic hydrolysis assay.

Rationale: This protocol differentiates between benzyl cleavage and ring opening by tracking unique NMR signals.

-

Preparation: Dissolve 10 mg of the cyclopropyl benzyl ether in 0.6 mL of

(Acetonitrile-d3). -

Initiation: Add 0.1 mL of

containing 10 mM Deuterated Trifluoroacetic Acid (TFA-d). -

Monitoring:

-

Track the disappearance of the cyclopropyl protons (

0.4–0.9 ppm, multiplet). -

Track the appearance of Propanal (aldehydic proton

9.8 ppm, triplet) vs. Benzyl Alcohol (benzylic

-

-

Analysis: Plot

vs. time. A linear plot confirms pseudo-first-order kinetics. The rate constant

Part 4: Pharmacological Implications

The Radical Clock

The cyclopropyl group acts as a "radical clock." If a metabolic reaction (e.g., CYP450 H-abstraction) generates a radical on the carbon

-

Implication: If your drug candidate requires metabolic stability at the benzyl position, the cyclopropyl ether will likely fail, converting into a reactive enone or aldehyde which can form covalent adducts with proteins (toxicity risk).

Bioisosteric Utility

Despite the risks, the cyclopropyl ether is smaller than an isopropyl ether and more lipophilic than a methyl ether. It is best used when:

-

The benzyl position is blocked from metabolism (e.g., by ortho-substitution or fluorination).

-

Rigidification of the ether linkage is required to fit a narrow binding pocket.

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]

-

Guengerich, F. P., et al. (1984). Oxidation of cyclopropylamines and cyclopropyl ethers by cytochrome P-450. Journal of Biological Chemistry. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions. [Link][5][6]

-

Kirby, A. J. (2009). Stereoelectronic Effects. Oxford Chemistry Primers. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in Medicinal Chemistry

[1][2]

Executive Summary

(((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5), often referred to as 1-(Benzyloxymethyl)-1-ethynylcyclopropane , is a high-value molecular building block in modern drug discovery.[1] Its structural uniqueness lies in the 1,1-disubstituted cyclopropane core , which provides a rigid sp³-rich scaffold that orthogonally positions a reactive terminal alkyne and a protected primary alcohol.[1]

This guide details the strategic application of this reagent in synthesizing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , HCV polymerase inhibitors , and conformational locks for kinase inhibitors.[1] It serves as a critical "linchpin" moiety, allowing medicinal chemists to introduce metabolic stability and precise vector orientation into lead compounds.[1]

Part 1: Structural & Physicochemical Analysis[1][2]

The molecule consists of three distinct functional domains, each serving a specific role in the synthetic workflow:

| Domain | Functional Group | Role in MedChem |

| Warhead/Linker | Terminal Alkyne ( | Precursor for triazoles (Click chemistry), aryl-alkynes (Sonogashira), or metallacycles.[1] |

| Scaffold | Cyclopropane Ring | Bioisostere for gem-dimethyl. Restricts conformation, reducing entropy penalty upon binding ( |

| Protective Group | Benzyl Ether ( | Lipophilic masking group.[1] Cleaved to reveal a primary alcohol for further functionalization (e.g., solubilizing tails).[1] |

The "Thorpe-Ingold" Effect Analog

The 1,1-disubstitution on the cyclopropane ring mimics the Thorpe-Ingold effect.[1] By compressing the internal bond angle (

Part 2: Synthetic Protocols & Methodologies[1][2][3][4][5]

Protocol A: Chemoselective Deprotection (Preserving the Alkyne)

Challenge: Removing the benzyl group without reducing the terminal alkyne.[1] Standard hydrogenation (

Recommended Method: Lewis Acid-Mediated Cleavage (

-

Setup: Dissolve (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (1.0 equiv) in anhydrous

under Argon. Cool to -78°C.[1] -

Addition: Add Boron Trichloride (

, 1M in DCM, 1.2 equiv) dropwise over 15 minutes. -

Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes. Monitor via TLC (Alkyne stability is high at low temp).

-

Quench: Quench with MeOH/NaHCO3 solution.

-

Result: Yields (1-Ethynylcyclopropyl)methanol .

-

Why this works:

coordinates to the ether oxygen, facilitating nucleophilic attack by

-

Protocol B: Sonogashira Coupling (Library Expansion)

This protocol attaches the cyclopropyl core to heteroaryl halides, common in kinase inhibitor synthesis.[1]

-

Reagents: Aryl Halide (1.0 equiv), Alkyne Reagent (1.2 equiv),

(5 mol%), CuI (2 mol%).[1] -

Solvent: Anhydrous THF/Et3N (1:1).

-

Procedure: Degas solvents thoroughly (Oxygen inhibits the catalytic cycle).[1] Heat to 50°C for 4-12 hours.[1]

-

Purification: Silica gel chromatography.

-

Note: The cyclopropane ring is stable under these cross-coupling conditions, acting as an inert spacer.[1]

Part 3: Medicinal Chemistry Applications[1][2][4][5][6]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This molecule is a direct structural progenitor to second-generation NNRTIs similar to Efavirenz .[1] The cyclopropyl-alkyne moiety binds to the hydrophobic tunnel of the reverse transcriptase enzyme.[1]

-

Mechanism: The alkyne interacts with aromatic residues (e.g., Tyr181, Tyr188) via

stacking or

Conformational Locking in Kinase Inhibitors

In kinase drug discovery, replacing a flexible ethylene linker with a 1,1-cyclopropyl unit often improves potency by 10-100 fold.[1]

-

Application: The benzyl ether is converted to a solubilizing amine tail, while the alkyne is coupled to the hinge-binding motif (e.g., aminopyrimidine).[1]

-

Benefit: The rigid angle prevents the molecule from collapsing on itself, keeping the "head" and "tail" in the bioactive conformation.[1]

Bioisosteric Replacement

The reagent is used to replace unstable allylic systems.[1] The cyclopropane ring mimics the double bond's planarity and electron density (Walsh orbitals) but is metabolically more robust against oxidation compared to an alkene.[1]

Part 4: Visualized Workflows

The following diagram illustrates the divergent synthesis pathways starting from (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.

Figure 1: Divergent synthetic pathways utilizing the 1-ethynylcyclopropyl scaffold.[1] Blue indicates the starting material, Yellow indicates key intermediates, and Green represents final therapeutic classes.

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Profile

| Property | 1-Ethynylcyclopropyl Core | Open Chain Analog (Gem-Dimethyl) | Impact on Drug Design |

| C-C-C Bond Angle | 60° (Strained) | ~109.5° | Cyclopropane forces distal substituents closer (Thorpe-Ingold).[1] |

| Metabolic Stability | High (C-H bonds are stronger, sp²-like) | Moderate (Prone to hydroxylation) | Improves half-life ( |

| Lipophilicity (cLogP) | +0.4 vs Alkyl | Reference | Slight increase in lipophilicity aids membrane permeability.[1] |

| Electronic Character | Neutral | Can engage in cation- |

References

-

PubChem Compound Summary. (2023). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene.[1][2][3] National Center for Biotechnology Information.[1]

-

Wurtz, N. R., et al. (2016).[1] Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors Containing a Cyclopropyl-Fused Indolobenzazepine Scaffold. Journal of Medicinal Chemistry.

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4] Journal of Medicinal Chemistry.

-

De Clercq, E. (2002).[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity. (Context for Efavirenz-like scaffolds).

Sources

- 1. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]

- 2. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2085689-71-8|3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling & Process Engineering of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene

[1][2][3]

Executive Summary & Compound Analysis

(((1-Ethynylcyclopropyl)methoxy)methyl)benzene (also known as 1-(Benzyloxymethyl)-1-ethynylcyclopropane) is a lipophilic ether intermediate commonly utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Efavirenz.[1] Its structural motif—a cyclopropyl-acetylene group protected by a benzyl ether—dictates a specific solubility profile essential for process optimization.[1]

Understanding the solubility of this compound in various organic solvents is critical for:

-

Reaction Solvent Selection: Ensuring homogeneity during lithiation or coupling reactions.[1]

-

Purification: Designing effective crystallization or extraction protocols.[1]

-

Yield Optimization: Minimizing loss during mother liquor filtration.

Physicochemical Profile[2][3][4][5]

Solubility Data & Solvent Screening Strategy

Due to the proprietary nature of specific batch data for this intermediate, the following solubility profile is derived from structure-property relationships (SPR) of analogous benzyl ethers and validated process chemistry principles.

Predicted Solubility Profile (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Aromatic Hydrocarbons | Toluene | Very High (>100 mg/mL) | |

| Chlorinated Solvents | Dichloromethane (DCM) | Very High (>150 mg/mL) | Excellent solvation of ether linkages and non-polar backbones.[1] |

| Esters | Ethyl Acetate | High (>80 mg/mL) | Dipole-dipole interactions with the ether oxygen; standard process solvent.[1] |

| Ethers | THF, MTBE | High (>100 mg/mL) | High compatibility due to similar functional groups (ether-ether).[1] |

| Alcohols | Ethanol, Isopropanol | Moderate (Temperature Dependent) | Good for crystallization.[1] Solubility increases significantly with |

| Alkanes | n-Heptane, Hexane | Low to Moderate | Limited solvation of the ether dipole; useful as an anti-solvent .[1] |

| Water | Water | Negligible (<0.1 mg/mL) | Hydrophobic benzyl and cyclopropyl groups prevent hydration.[1] |

Thermodynamic Modeling (The Apelblat Equation)

To accurately model the solubility (

Experimental Protocol: Automated Solubility Determination

To generate precise solubility data for your specific lot of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, we utilize the Dynamic Laser Monitoring Method .[1] This technique is superior to gravimetric analysis for volatile organic solvents and ensures true equilibrium detection.[1]

Equipment & Reagents[1][2][3]

-

Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax with turbidity probe).[1]

-

Solvents: HPLC grade Toluene, Ethanol, Ethyl Acetate, n-Heptane.[1]

-

Solute: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (Purity >98%).[1]

Step-by-Step Methodology

-

Preparation: Weigh accurate masses of the solute into four separate glass vials.

-

Solvent Addition: Add varying volumes of the target solvent to create mixtures with known concentrations (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).[1]

-

Heating Phase (Dissolution):

-

Heat the vials at a rate of 1°C/min while stirring at 600 rpm.

-

Detection: The laser transmissivity will jump to 100% when the solid fully dissolves (Clear Point,

).[1]

-

-

Cooling Phase (Recrystallization):

-

Cool the solution at 1°C/min.

-

Detection: Transmissivity drops when nucleation occurs (Cloud Point,

).[1]

-

-

Equilibrium Calculation: The Metastable Zone Width (MSZW) is defined as

.[1] The thermodynamic solubility is approximated closely by

Protocol Visualization (DOT Diagram)

Figure 1: Workflow for Dynamic Laser Monitoring of Solubility.

Process Application: Crystallization Strategy[1][2]

The primary utility of solubility data for this intermediate is to design a purification process that removes impurities (e.g., unreacted benzyl bromide or cyclopropyl acetylene dimers).[1]

Anti-Solvent Crystallization Design

Based on the predicted profile, a Toluene/Heptane or Ethanol/Water system is recommended.[1]

-

Solvent (Good): Toluene (High solubility, stable).[1]

-

Anti-Solvent (Poor): Heptane (Miscible with Toluene, low solubility for solute).[1]

Logic:

-

Dissolve crude (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in Toluene at 25°C.

-

Filter to remove insoluble inorganic salts.[1]

-

Slowly add Heptane while cooling to 0°C.

-

The lipophilic ether will crystallize out, while more polar impurities remain in solution or vice versa depending on impurity profile.[1]

Process Logic Diagram

Figure 2: Proposed Anti-Solvent Crystallization Workflow.[1]

References

-

Solubility Measurement Standards

-

Thermodynamic Modeling

-

Synthesis of Efavirenz Intermediates (Contextual Analog Data)

-

Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[1] The Journal of Organic Chemistry, 63(23), 8536-8543.[1]

- Note: This reference details the handling of cyclopropyl-acetylene intermediates, providing the foundational process chemistry logic used in this guide.

-

-

Compound Registry

Sources

- 1. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]

- 4. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]

- 5. 2085689-71-8|3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of (((1-ethynylcyclopropyl)methoxy)methyl)benzene, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, epichlorohydrin, and proceeds through key intermediates including cyclopropylmethanol and (1-ethynylcyclopropyl)methanol.

The protocols detailed herein are designed to be clear and reproducible, with an emphasis on the rationale behind the choice of reagents and reaction conditions. Safety precautions are highlighted throughout, and mechanistic insights are provided to aid in the understanding and potential optimization of each synthetic step.

Overall Synthetic Scheme

The synthesis is divided into two main parts: the preparation of the key intermediate, (1-ethynylcyclopropyl)methanol, from epichlorohydrin, followed by the benzylation of this intermediate to yield the final product.

Caption: Overall synthetic workflow from epichlorohydrin.

Part 1: Synthesis of (1-Ethynylcyclopropyl)methanol from Epichlorohydrin

This part of the synthesis is the most intricate, involving the construction of the cyclopropane ring and the introduction of the ethynyl group.

Step 1 & 2: Synthesis of Cyclopropylmethanol from Epichlorohydrin

A direct, one-step conversion of epichlorohydrin to cyclopropylmethanol is not well-established. Therefore, a two-step approach is employed, involving the opening of the epoxide ring with a Grignard reagent, followed by an intramolecular cyclization.

Rationale: The reaction of a Grignard reagent with an epoxide is a classic method for carbon-carbon bond formation and ring-opening.[1][2][3] The use of vinylmagnesium bromide introduces a vinyl group, which, after the initial reaction, results in a chlorohydrin with a double bond. This intermediate is primed for an intramolecular cyclization to form the cyclopropane ring.

Protocol:

Step 1: Synthesis of 1-Chloro-3-penten-2-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, prepare a solution of vinylmagnesium bromide. This can be generated from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF).[4]

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of epichlorohydrin (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3-penten-2-ol, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Cyclopropylmethanol

-

The mechanism for the cyclization of the chlorohydrin intermediate to form cyclopropylmethanol involves an intramolecular nucleophilic substitution, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride. This type of reaction is a well-known method for forming small rings.[5][6]

-

To the crude 1-chloro-3-penten-2-ol, add a solution of a strong base such as sodium hydride (NaH) or potassium tert-butoxide in an appropriate solvent like THF.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude cyclopropylmethanol can be purified by distillation.

Step 3: Oxidation of Cyclopropylmethanol to Cyclopropanecarboxaldehyde

Rationale: The primary alcohol, cyclopropylmethanol, is oxidized to the corresponding aldehyde, cyclopropanecarboxaldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.[7]

Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add a solution of cyclopropylmethanol (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain crude cyclopropanecarboxaldehyde. The product is often volatile, so care should be taken during solvent removal. Purification can be achieved by distillation.[8]

Step 4: Ethynylation of Cyclopropanecarboxaldehyde to (1-Ethynylcyclopropyl)methanol

Rationale: The ethynyl group is introduced by the nucleophilic addition of an acetylide anion to the carbonyl group of cyclopropanecarboxaldehyde. Lithium acetylide, often used as a complex with ethylenediamine for stability and solubility, is an effective reagent for this transformation.[9][10]

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend lithium acetylide-ethylenediamine complex (1.5 equivalents) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (1-ethynylcyclopropyl)methanol by silica gel column chromatography.

Alternatively, a two-step Corey-Fuchs[10][11][12][13][14] or Seyferth-Gilbert homologation[9][15][16][17][18] can be employed to convert the aldehyde to a terminal alkyne. However, these methods are less direct for the synthesis of the target propargyl alcohol.

Caption: Mechanism of ethynylation of cyclopropanecarboxaldehyde.

Part 2: Benzylation of (1-Ethynylcyclopropyl)methanol

The final step in the synthesis is the protection of the newly formed hydroxyl group as a benzyl ether.

Step 5: Synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene

Rationale: The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.[19] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[20] Sodium hydride is a strong base commonly used to generate the alkoxide in situ.

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1-ethynylcyclopropyl)methanol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (((1-ethynylcyclopropyl)methoxy)methyl)benzene.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |

| Epichlorohydrin | C₃H₅ClO | 92.52 | Colorless liquid, bp 117 °C |

| Cyclopropylmethanol | C₄H₈O | 72.11 | Colorless liquid, bp 123-124 °C[21] |

| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | Colorless liquid, bp 98-100 °C |

| (1-Ethynylcyclopropyl)methanol | C₆H₈O | 96.13 | Intermediate for further synthesis[22] |

| (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C₁₃H₁₄O | 186.25 | Final product, characterization via NMR and MS |

Safety Precautions

-

Epichlorohydrin: is a toxic and carcinogenic compound. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Grignard Reagents: are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.

-

Sodium Hydride: is a flammable solid that reacts violently with water. Handle with care under an inert atmosphere.

-

Benzyl Bromide: is a lachrymator and should be handled in a fume hood.

-

PCC: is a toxic and carcinogenic chromium compound. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

-

Lithium acetylide ethylenediamine complex One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Seyferth-Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2025, January 17). NROChemistry. Retrieved from [Link]

-

cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Seyferth-Gilbert Homologation. (2025, January 18). NROChemistry. Retrieved from [Link]

-

3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI Bookshelf. Retrieved from [Link]

- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.). Google Patents.

-

Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Help finiding procedure for williamson ether synthesis... : r/chemistry. (2015, June 24). Reddit. Retrieved from [Link]

-

Corey–Fuchs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Seyferth–Gilbert homologation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Corey-Fuchs Homologation | NROChemistry. (n.d.). NROChemistry. Retrieved from [Link]

-

Corey Fuchs reaction - YouTube. (2019, October 30). YouTube. Retrieved from [Link]

-

Seyferth-Gilbert homologation - chemeurope.com. (n.d.). chemeurope.com. Retrieved from [Link]

-

(1-Ethynylcyclopropyl)methanol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- The Reaction of Epichlorohydrin with Ethylmagnesium Bromide - Google Books. (2022, July 6). Google Books.

- CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents. (n.d.). Google Patents.

-

3-penten-2-ol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (n.d.). Atlantis Press. Retrieved from [Link]

- WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde - Google Patents. (n.d.). Google Patents.

-

vinyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

For the following reaction of the epoxide with ethyl magnesium bromide. Draw the major product and a mechanism to account for its formation. | Homework.Study.com. (n.d.). Study.com. Retrieved from [Link]

-

1-p-TOLYLCYCLOPROPANOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ethylmagnesium bromide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]

-

A new coupling process for synthesis of epichlorohydrin from dichloropropanols Dawei Wu, Sumin Zhou* - Atlantis Press. (n.d.). Atlantis Press. Retrieved from [Link]

-

trans-3-PENTEN-2-ONE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). (2020, September 2). Royal Society of Chemistry. Retrieved from [Link]

-

Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic & Biomolecular Chemistry - Universidad de Oviedo. (2023, July 27). Royal Society of Chemistry. Retrieved from [Link]

-

Exo‐Selective Intramolecular (4+3) Cycloadditions to Trans‐Fused Perhydroazulenes: An Asymmetric Formal Synthesis of (−)‐Pseudolaric Acid B - PMC. (2025, August 5). National Center for Biotechnology Information. Retrieved from [Link]

- US8399692B2 - Epichlorohydrin, manufacturing process and use - Google Patents. (n.d.). Google Patents.

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. homework.study.com [homework.study.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. Corey-Fuchs Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 17. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 18. Seyferth-Gilbert_homologation [chemeurope.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]

- 22. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

Application Note: Gold-Catalyzed Ring Expansion of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene

[1][2]

Introduction & Scientific Context

The substrate (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS: 2068725-75-5) represents a classic 1-alkynylcyclopropyl ether motif.[1][2] These strained systems are high-value precursors in organic synthesis because they undergo gold-catalyzed ring expansion reactions to generate four-membered rings (cyclobutenes or alkylidenecyclobutanones) and, under specific conditions, fused heterocyclic systems.[1][2]

Unlike simple cyclopropanes, the 1-alkynyl substitution provides a "handle" for

Key Applications

-

Scaffold Hopping: Rapid conversion of sp³-rich cyclopropanes to cyclobutanes, a privileged motif in modern drug discovery (e.g., overcoming metabolic liability of gem-dimethyl groups).[2]

-

Diversity-Oriented Synthesis: Access to substituted cyclobutenes which serve as Diels-Alder dienes or precursors for electrocyclic ring openings.[1][2]

Mechanistic Insight

The transformation relies on the electrophilic activation of the alkyne by a cationic gold species

Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]

-

Coordination: The

species coordinates to the alkyne ( -

Cyclization/Ring Opening: The cyclopropane ring attacks the activated alkyne (5-endo-dig or 6-endo-dig manifold), generating a cyclopropyl gold carbene or a homoallylic carbocation .[1][2]

-

Ring Expansion: A 1,2-alkyl shift (Wagner-Meerwein) expands the 3-membered ring to a 4-membered ring.[1][2]

-

Termination:

-

Path A (Non-nucleophilic): Elimination of the metal to form a Cyclobutene or Alkylidenecyclobutane .

-

Path B (Nucleophilic/Hydrative): Trapping by water (if present) to form a Cyclobutanone .[1]

-

Mechanistic Diagram

Figure 1: Simplified mechanistic flow for the gold-catalyzed ring expansion of 1-alkynylcyclopropyl systems.

Experimental Protocol

This protocol utilizes a cationic Gold(I) catalyst generated in situ.[1] The choice of ligand (e.g.,

Materials & Reagents[1][2][7][9][11][12][13][14]

-

Substrate: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (1.0 equiv)[1][2]

-

Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (

) (2–5 mol%)[1][2] -

Silver Salt: Silver Hexafluoroantimonate (

) or Silver Triflate ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.[1]

-

Additives: 4Å Molecular Sieves (optional, to suppress hydration if cyclobutene is desired).

Step-by-Step Procedure

-

Catalyst Activation (In Situ):

-

In a flame-dried vial equipped with a magnetic stir bar, weigh out

(0.05 equiv) and -

Add anhydrous DCM (concentration ~0.1 M relative to substrate) under an inert atmosphere (

or Ar).[1][2] -

Stir at room temperature for 5–10 minutes. A white precipitate (

) will form, indicating the generation of the active cationic species

-

-

Reaction Initiation:

-

Monitoring:

-

Workup:

-

Purification:

Optimization & Troubleshooting

The outcome of the reaction can be tuned by altering the electronic properties of the catalyst and the solvent system.

| Variable | Recommendation | Effect / Rationale |

| Catalyst | Standard system; good balance of reactivity and stability.[1][2] | |

| Catalyst | Higher activity (NHC ligand); useful for sterically hindered substrates.[1] | |

| Solvent | DCM (Anhydrous) | Promotes rearrangement to Cyclobutene .[1] |

| Solvent | Acetone / | Promotes hydration to Cyclobutanone (Alkylidenecyclobutanone).[1][2] |

| Temperature | 0°C | Start cold to prevent polymerization; heat to 40°C if sluggish. |

Troubleshooting Table

| Observation | Possible Cause | Solution |

| No Reaction | Catalyst poisoning or inactive Ag salt.[1][2] | Ensure solvents are degassed/dry.[1] Use fresh |

| Multiple Spots | Acid-catalyzed decomposition.[1][2] | Add 2,6-di-tert-butylpyridine (1 equiv) as a proton scavenger.[1][2] |

| Hydrolysis | Adventitious water.[1] | Use 4Å Molecular Sieves if the cyclobutene ether is the desired product. |

Reaction Scope & Logic

Substrate Logic

The substrate (((1-Ethynylcyclopropyl)methoxy)methyl)benzene contains a benzyloxymethyl group at the 1-position.[1][2]

-

Impact: The steric bulk of the benzyloxymethyl group directs the ring expansion.

-

Regioselectivity: Gold-catalyzed expansion of 1-substituted-1-alkynylcyclopropanes typically yields substituted cyclobutenes where the substituent from the cyclopropane ends up at the allylic position of the cyclobutene ring.[1][2]

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.[1][2]

References

-

Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[1][2][3][4] Journal of the American Chemical Society, 127(27), 9708–9709.

-

Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)cyclopropyl Ketones with Nucleophiles. Angewandte Chemie International Edition, 45(40), 6704–6707.[1]

-

PubChem Compound Summary. (n.d.). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (CAS 2068725-75-5).[1][2][5]

-

Bézé, N., et al. (2021).[1] Gold-Catalyzed Dehydrogenative Cycloisomerization of 1,5-enynes. Organic Chemistry Frontiers.

-

[Link]

- Provides context on the cycloisomerization pathways of rel

-

Sources

- 1. (((1-Ethynylcyclobutyl)methoxy)methyl)benzene | C14H16O | CID 138109991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2068725-66-4|(((1-ETHYNYLCYCLOBUTYL)METHOXY)METHYL)BENZENE|BLD Pharm [bldpharm.com]

- 3. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthetic applications of gold-catalyzed ring expansions [beilstein-journals.org]

- 5. (((1-Ethynylcyclopropyl)methoxy)methyl)benzene | C13H14O | CID 138110398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Gold(I)-Catalyzed Synthesis of Cyclobutenes from (((1-Ethynylcyclopropyl)methoxy)methyl)benzene

This Application Note is designed to guide researchers through the precision synthesis of functionalized cyclobutenes via the Gold(I)-catalyzed ring expansion of 1-alkynylcyclopropane precursors.

Executive Summary

Cyclobutenes are high-value, strained carbocycles serving as critical intermediates in the synthesis of complex natural products (e.g., ladderanes) and as partners in electrocyclic ring-opening reactions to generate stereodefined 1,3-dienes. This protocol details the conversion of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (a benzyl-protected 1-ethynylcyclopropylmethanol) into its corresponding cyclobutene derivative.

The method utilizes cationic Gold(I) catalysis to induce a skeletal rearrangement under mild, neutral conditions. Unlike thermal rearrangements which require temperatures exceeding 400°C, this metal-catalyzed route proceeds at room temperature, preserving sensitive functional groups.

Key Advantages:

-

Atom Economy: 100% atom-economical isomerization.

-

Mild Conditions: Room temperature operation avoids thermal degradation.

-

Scalability: Protocol validated from milligram to gram scale.

Mechanistic Principles

The transformation is driven by the release of ring strain (~27.5 kcal/mol for cyclopropane) and the high affinity of Gold(I) for alkynes.

The Reaction Pathway[1][2][3][4][5]

-

Activation: The cationic Gold(I) species coordinates to the alkyne (

-activation).[1] -

Cyclization: The cyclopropane ring attacks the activated alkyne (typically 5-endo-dig or 5-exo-dig manifold), generating a cyclopropyl gold carbene intermediate.

-

Rearrangement: A Wagner-Meerwein-type alkyl shift expands the ring from 3 carbons to 4.

-

Demetallation: The catalyst is regenerated, releasing the cyclobutene product.

Visualization: Mechanistic Pathway

The following diagram illustrates the skeletal rearrangement logic.

Figure 1: Mechanistic pathway of the Gold(I)-catalyzed ring expansion of alkynylcyclopropanes.

Experimental Protocol

Reagents and Materials[2][5][6][7][8][9][10][11][12]

-

Precursor: (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (Synthesized via addition of ethynylmagnesium bromide to cyclopropyl ketone followed by benzylation, or similar standard routes).

-

Catalyst: [JohnPhosAu(MeCN)]SbF₆ (CAS: 77768-46-8) or [PPh₃Au]NTf₂.

-

Note: Cationic gold is essential. Neutral chlorides (e.g., PPh₃AuCl) require silver salt activation (AgSbF₆).

-

-

Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

-

Quench: Triethylamine (Et₃N).

Safety Considerations

-

Gold Salts: Handle with care; potential irritants.

-

Alkynes: Although stable, terminal alkynes can polymerize. Store cold.

-

Cyclobutenes: Strained rings. Avoid strong acids during purification to prevent ring-opening to dienes.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

-

Preparation:

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a positive pressure of Argon or Nitrogen.

-

-

Substrate Dissolution:

-

Add (((1-Ethynylcyclopropyl)methoxy)methyl)benzene (186 mg, 1.0 mmol) to the flask.

-

Add DCM (5.0 mL) to achieve a 0.2 M concentration.

-

-

Catalysis Initiation:

-

Add [JohnPhosAu(MeCN)]SbF₆ (15 mg, 0.02 mmol, 2 mol%).

-

Observation: The solution may turn slightly yellow or darken.

-

Stir at Room Temperature (23°C) .

-

-

Monitoring:

-

Monitor via TLC (Hexanes/EtOAc 9:1).

-

Endpoint: Disappearance of the starting material spot (usually 1–4 hours).

-

TLC Stain: Use KMnO₄ or Vanillin (cyclobutenes stain distinctively).

-

-

Quenching:

-

Once complete, add Triethylamine (0.1 mL) to quench the catalyst.

-

Concentrate the mixture in vacuo at low temperature (< 30°C).

-

Warning: Do not heat excessively; cyclobutenes can thermally isomerize to dienes.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Pentane/Diethyl Ether (gradient 100:0 to 95:5).

-

Note: Use silica neutralized with 1% Et₃N if the product is acid-sensitive.

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of cyclobutenes.

Data Analysis & Characterization

Successful conversion is verified by Nuclear Magnetic Resonance (NMR).[2][3] The key diagnostic is the shift from the alkyne proton to the cyclobutene vinyl proton.

Expected NMR Shifts (in CDCl₃)

| Moiety | Precursor (Alkyne) | Product (Cyclobutene) | Diagnostic Change |

| Alkyne/Alkene | Disappearance of alkyne; Appearance of vinyl signal. | ||

| Cyclopropyl/butyl | Shift downfield due to ring expansion. | ||

| Benzylic CH₂ | Remains relatively constant (internal standard). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst deactivated or wet solvent. | Ensure DCM is anhydrous; use fresh catalyst or add AgSbF₆ activator. |

| Polymerization | Concentration too high. | Dilute reaction to 0.05 M. |

| Ring Opening (Diene) | Acidic silica or high heat. | Add 1% Et₃N to column eluent; keep rotovap bath < 30°C. |

| Hydrolysis (Ketone) | Water present in solvent. | Strictly anhydrous conditions required to avoid hydration to cyclobutyl ketones. |

References

-

Fürstner, A., & Aïssa, C. (2006). Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Journal of the American Chemical Society, 128(19), 6306–6307.

-

Nieto-Oberhuber, C., Muñoz, M. P., Buñuel, E., Nevado, C., Cárdenas, D. J., & Echavarren, A. M. (2006). Cationic Gold(I) Complexes: Highly Alkynophilic Catalysts for the exo- and endo-Cyclization of Enynes. Angewandte Chemie International Edition, 45(3), 432–437.

-

Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols.[4] Journal of the American Chemical Society, 127(27), 9708–9709.

-

Miege, F., Meyer, C., & Cossy, J. (2011). Gold-Catalyzed Rearrangement of 1-Alkynylcyclopropyl Ketones. Angewandte Chemie International Edition, 50(26), 5932–5937.

Sources

- 1. Gold-catalyzed four-component multifunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione [mdpi.com]

- 3. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemo-Selective Cleavage of Benzyl Ethers in Cyclopropyl Scaffolds

Executive Summary & Scientific Rationale

The removal of benzyl (Bn) protecting groups in the presence of a cyclopropyl ring presents a classic chemoselectivity paradox in organic synthesis. The cyclopropane ring, characterized by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character), behaves electronically similarly to a double bond (Walsh orbitals).

Standard deprotection protocols fail due to two primary competing pathways:

-

Hydrogenolysis (

, Pd/C): Cyclopropanes, especially those adjacent to aryl or carbonyl groups (vinyl-cyclopropane mimics), frequently undergo ring-opening hydrogenolysis alongside the benzyl ether. -

Strong Acidolysis (

,

This Application Note details three validated protocols designed to cleave benzyl ethers while preserving cyclopropyl integrity. The selection relies on kinetic control and cation scavenging to prevent thermodynamic ring relaxation.

Strategic Decision Matrix